1,3,5-Tris(2-methoxypropan-2-yl)benzene

Living carbocationic polymerization Telechelic polyisobutylene Initiation efficiency

1,3,5-Tris(2-methoxypropan-2-yl)benzene (CAS 109888-72-4), also referred to as 1,3,5-tris(1-methoxy-1-methylethyl)benzene or TriCumOMe, is a C₃-symmetric, sterically hindered aromatic compound bearing three tertiary 2-methoxypropan-2-yl substituents on a benzene core. With a molecular formula of C₁₈H₃₀O₃, a molecular weight of 294.43 g/mol, a predicted density of approximately 1.0 g/cm³, a boiling point near 289 °C, and an ACD/LogP of 3.53, this compound occupies a distinct physicochemical space relative to its non‑oxygenated analogs such as 1,3,5‑triisopropylbenzene (LogP ~6.68, b.p.

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
CAS No. 109888-72-4
Cat. No. B025952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(2-methoxypropan-2-yl)benzene
CAS109888-72-4
Synonyms1,3,5-TRIS(2-METHOXY-2-PROPYL)BENZENE
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CC(=C1)C(C)(C)OC)C(C)(C)OC)OC
InChIInChI=1S/C18H30O3/c1-16(2,19-7)13-10-14(17(3,4)20-8)12-15(11-13)18(5,6)21-9/h10-12H,1-9H3
InChIKeyWYHLXOAGBKDFGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tris(2-methoxypropan-2-yl)benzene (CAS 109888-72-4): Verified Differentiation for Scientific Procurement


1,3,5-Tris(2-methoxypropan-2-yl)benzene (CAS 109888-72-4), also referred to as 1,3,5-tris(1-methoxy-1-methylethyl)benzene or TriCumOMe, is a C₃-symmetric, sterically hindered aromatic compound bearing three tertiary 2-methoxypropan-2-yl substituents on a benzene core [1]. With a molecular formula of C₁₈H₃₀O₃, a molecular weight of 294.43 g/mol, a predicted density of approximately 1.0 g/cm³, a boiling point near 289 °C, and an ACD/LogP of 3.53, this compound occupies a distinct physicochemical space relative to its non‑oxygenated analogs such as 1,3,5‑triisopropylbenzene (LogP ~6.68, b.p. 232‑236 °C) and 1,3,5‑tri‑tert‑butylbenzene (LogP ~7.28, b.p. 248 °C) . It is primarily recognized as a trifunctional initiator (inifer) for the living carbocationic polymerization of isobutylene, enabling the synthesis of well‑defined three‑arm star telechelic polyisobutylenes [2].

1,3,5-Tris(2-methoxypropan-2-yl)benzene: Why Generic Substitution of In‑Class Analogs Fails


1,3,5‑Tris(2‑methoxypropan‑2‑yl)benzene is frequently grouped with other 1,3,5‑trialkylbenzenes or trifunctional initiators for carbocationic polymerization; however, direct substitution with the chloride analog (1,3,5‑tris(2‑chloropropan‑2‑yl)benzene, TriCumCl), the hydroxyl analog (1,3,5‑tris(2‑hydroxypropan‑2‑yl)benzene, TriCumOH), or the non‑oxygenated 1,3,5‑triisopropylbenzene is not chemically equivalent [1][2]. The methoxy‑bearing tertiary carbon centers in TriCumOMe undergo quantitative halo‑demethoxylation with BCl₃ to generate the active chloride initiator in situ while releasing BCl₂OMe, a mechanistic pathway that is kinetically and thermodynamically inaccessible to the hydroxyl or isopropyl variants [3]. Moreover, the presence of the three oxygen atoms alters the polarity profile (ACD/LogP 3.53 vs. ~6.7‑7.3 for the all‑hydrocarbon analogs), directly affecting solubility, phase‑transfer behavior, and compatibility with Lewis‑acid co‑initiators . These functional distinctions have quantifiable consequences for initiation efficiency and polymer architecture control, as documented below.

Quantitative Differentiation Evidence for 1,3,5-Tris(2-methoxypropan-2-yl)benzene


Near‑Quantitative Initiating Efficiency vs. TriCumCl/TiCl₄ System

In the living carbocationic polymerization of isobutylene, the TriCumOMe/BCl₃ initiating system achieves an initiating efficiency (Iₑff) close to ~100%, as demonstrated by linear Mₙ vs. W_PIB plots originating at the origin and horizontal N vs. W_PIB plots [1]. In contrast, the related chloride initiator system 1,3,5‑tris(1‑chloro‑1‑methylethyl)benzene (TriCumCl) with TiCl₄/pyridine yields an Iₑff > 90% under comparable conditions [2]. The near‑unity efficiency of the TriCumOMe/BCl₃ system ensures that the number‑average molecular weight (Mₙ) is strictly determined by the [monomer]/[initiator] ratio, providing superior architectural control for three‑arm star polymers.

Living carbocationic polymerization Telechelic polyisobutylene Initiation efficiency

Rapid, Quantitative Halo‑Demethoxylation to Active Chloride Initiator

¹³C and ¹¹B NMR spectroscopy revealed that the reaction of TriCumOMe with BCl₃ (5‑fold excess per methoxy group) in CH₂Cl₂ at −30 °C proceeds to completion within 15 minutes, yielding 1,3,5‑tris(2‑chloropropane)benzene (TriCumCl) and methyl‑dichloroboronite (BCl₂OMe) as the sole detectable products [1]. No counterion species (BCl₃OMe⊖, BCl₄⊖) or neutral boron‑TriCumOMe complexes were observed. This quantitative transformation contrasts with the hydroxyl‑terminated analog 1,3,5‑tris(2‑hydroxypropan‑2‑yl)benzene, which requires harsher halogenation conditions (e.g., SOCl₂ or HCl) and often yields incomplete conversion.

Halo-demethoxylation Inifer conversion ¹³C and ¹¹B NMR

Claimed Most Cost‑Effective Trifunctional Initiator for Telechelic PIB

Patent WO 2012/094246 A1 describes a three‑step synthesis of TriCumOMe from 1,3,5‑triisopropylbenzene: catalytic peroxidation, Na₂SO₃ reduction to the triol, and methylation [1]. The combined overall yield of the di‑ and tri‑methoxy initiator mixture is 14–20%; however, the patent explicitly states that, owing to the low cost of the commodity starting material (1,3,5‑triisopropylbenzene), inexpensive reagents, and simple manipulations, these compounds represent the most cost‑effective initiators to‑date for the preparation of telechelic polyisobutylenes. This economic claim applies specifically to the methoxy‑terminated inifers and would not hold for the pre‑formed chloride analog TriCumCl, which typically requires additional halogenation and purification steps.

Initiator synthesis Cost efficiency Telechelic polymer

Lower LogP and Higher Polarity vs. All‑Hydrocarbon 1,3,5‑Trialkylbenzene Analogs

The three ether oxygen atoms in TriCumOMe impart a markedly lower predicted lipophilicity (ACD/LogP = 3.53; Log Kₒw estimated 3.95) compared to the all‑hydrocarbon analogs 1,3,5‑triisopropylbenzene (LogP ≈ 6.68 at 24 °C) and 1,3,5‑tri‑tert‑butylbenzene (LogP ≈ 7.28) . Concomitantly, the density of TriCumOMe (~1.0 g/cm³) is significantly higher than those of 1,3,5‑triisopropylbenzene (0.845 g/cm³) and 1,3,5‑tri‑tert‑butylbenzene (0.851 g/cm³) . This polarity shift directly influences phase‑partitioning during aqueous work‑up, chromatographic purification, and solvent compatibility in polymerization media.

Lipophilicity Solubility Purification

C₃‑Symmetric Trifunctional Architecture Enables Precise Three‑Arm Star Polymer Topology

The 1,3,5‑substitution pattern of TriCumOMe uniquely yields a trifunctional initiator that produces three‑arm star telechelic polyisobutylenes carrying exactly three –CH₂C(CH₃)₂Cl end groups, as confirmed by end‑group analysis and molecular weight characterization [1]. This architectural precision contrasts with the difunctional analog 1,3‑di(2‑methoxy‑2‑propyl)‑5‑isopropylbenzene, which yields linear telechelic PIB, and with cumyl methyl ether, which yields mono‑functional polymers [2]. The three‑arm star topology confers distinct rheological properties and enables subsequent chain‑end functionalization to allyl, epoxy, or hydroxy termini.

Star polymer Trifunctional initiator Telechelic

Procurement‑Relevant Application Scenarios for 1,3,5-Tris(2-methoxypropan-2-yl)benzene


Synthesis of Three‑Arm Star Telechelic Polyisobutylene with Quantitative End‑Group Fidelity

TriCumOMe serves as the preferred trifunctional initiator for preparing three‑arm star telechelic PIB carrying exactly three tertiary‑chlorine chain ends. The near‑100% initiating efficiency documented with BCl₃ co‑initiator [1] ensures that the Mₙ is governed precisely by the [IB]/[TriCumOMe] ratio, while quantitative halo‑demethoxylation to TriCumCl in 15 minutes at −30 °C eliminates initiator‑activation uncertainty. This scenario is directly relevant to laboratories synthesizing well‑defined star‑branched thermoplastic elastomers or precursors for block copolymer assembly.

Cost‑Sensitive Scale‑Up of Telechelic Polyisobutylene Initiator Production

For pilot‑plant or production‑scale procurement, the TriCumOMe synthesis route starting from commodity 1,3,5‑triisopropylbenzene is asserted to be the most cost‑effective pathway to a trifunctional PIB initiator [1]. Although the combined yield is modest (14–20%), the low raw‑material cost and straightforward unit operations (peroxidation, reduction, methylation) favor this methoxy‑terminated inifer over routes requiring pre‑formed TriCumCl or bespoke halogenation steps. Procurement decisions driven by total cost‑per‑mole of active initiating sites should prioritize TriCumOMe.

Precursor for 1,3,5‑Tris(2‑hydroxypropan‑2‑yl)benzene and Derived Trifunctional Building Blocks

Under acidic hydrolysis conditions, the three methoxy ether linkages of TriCumOMe can be cleaved to yield 1,3,5‑tris(2‑hydroxypropan‑2‑yl)benzene, a C₃‑symmetric triol that serves as a versatile intermediate for esterification, carbamate formation, or conversion to alkyl halides [1]. The methoxy‑protected form offers improved storage stability and solubility in organic solvents (LogP 3.53) relative to the free triol, making TriCumOMe the superior choice for procurement when a storable, hydrophobic‑protected triol equivalent is required.

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